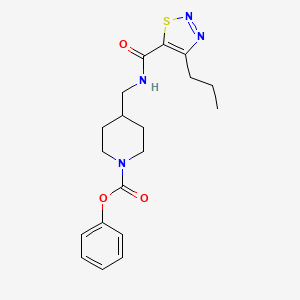

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate

説明

特性

IUPAC Name |

phenyl 4-[[(4-propylthiadiazole-5-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-2-6-16-17(27-22-21-16)18(24)20-13-14-9-11-23(12-10-14)19(25)26-15-7-4-3-5-8-15/h3-5,7-8,14H,2,6,9-13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTFWVFLUCYTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be achieved by reacting thiosemicarbazide with carboxylic acids under acidic conditions. The resulting thiadiazole intermediate is then coupled with piperidine and phenyl groups through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the amide or ester functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including the compound , exhibit promising anticancer properties. Several studies have demonstrated their ability to inhibit cell proliferation in various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit specific signaling pathways crucial for tumor growth. For instance, studies have shown that related thiadiazole derivatives can effectively target breast cancer cells (MCF-7) and exhibit lower IC50 values compared to standard chemotherapy agents like doxorubicin .

- Case Study Findings : In one study, a series of piperidine derivatives were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. The results indicated that some compounds showed significant potency with IC50 values ranging from 10 to 30 µM, highlighting their potential as effective anticancer agents .

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects:

- Research Insights : A review of related compounds indicated that certain thiadiazole derivatives could modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases .

Antimicrobial Activity

There is emerging evidence that thiadiazole-based compounds possess antimicrobial properties:

- In Vitro Studies : Some derivatives have shown effectiveness against various bacterial strains, suggesting their potential as novel antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Antimicrobial | Effective against various bacterial strains |

Table 2: IC50 Values for Selected Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | MCF-7 | 0.92 |

| Phenyl 4-((4-propyl-thiadiazole) | MCF-7 | 20.12 |

| Other derivative | Various | Varies |

作用機序

The mechanism of action of Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

4-phenyl-5-methyl-1,2,3-thiadiazole: A close analog with similar structural features but different functional groups.

5-Phenyl-4,5-dihydro-1,3,4-thiadiazole: Another related compound with a different substitution pattern on the thiadiazole ring.

Uniqueness

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine and phenyl groups, along with the thiadiazole ring, make it a versatile compound for various applications .

生物活性

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is a compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Structure and Synthesis

The compound features a piperidine ring substituted with a thiadiazole carboxamide, which is hypothesized to contribute to its biological activity. The synthesis typically involves the reaction of piperidine derivatives with thiadiazole-containing carboxylic acids under specific conditions to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Several derivatives have shown MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential:

- Cell Lines Tested : Compounds similar to this compound have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer) .

- Efficacy : Some derivatives demonstrated EC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer effects. For example, certain thiadiazole derivatives exhibited EC50 values around 10 μg/mL against HEPG2 cells .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been highlighted in several studies:

- Testing Methods : The maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) model are commonly used to evaluate anticonvulsant activity. Compounds similar to the target compound have shown significant inhibition rates in these models .

- Results : For example, certain derivatives achieved up to 85% inhibition in seizure models at specific dosages (e.g., 100 mg/kg) .

Structure-Activity Relationship (SAR)

The biological activity of phenyl thiadiazole derivatives can be influenced by various structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Enhance anticancer activity |

| Alkyl chain length | Affects lipophilicity and bioavailability |

| Substituents on the piperidine ring | Modulate neurotoxicity and efficacy |

Case Studies

- Antimicrobial Study : A study evaluated several thiadiazole derivatives against clinical isolates of bacteria. The most active compound showed a significant reduction in bacterial load in vitro and was effective in biofilm inhibition assays .

- Anticancer Evaluation : In a comparative study involving multiple thiadiazole derivatives against MCF-7 cells, several compounds exhibited higher cytotoxicity than standard treatments. This suggests that modifications to the thiadiazole structure can enhance anticancer efficacy .

- Anticonvulsant Research : A series of experiments using MES and PTZ models demonstrated that specific substitutions on the thiadiazole ring improved anticonvulsant activity while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and carboxamide formation. For example, thiadiazole rings can be synthesized via reactions of cyclopropylamine with thiocyanate derivatives to form the core structure, followed by coupling with piperidine intermediates . Esterification or carboxylation steps may use reagents like DMF-DMA (dimethylformamide dimethyl acetal) for cyclocondensation, as demonstrated in pyrazole-carboxylate syntheses . Characterization via NMR, IR, and mass spectrometry is critical for confirming intermediate structures .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming molecular structure, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) . For stability studies, techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Karl Fischer (KF) titration monitor degradation products and hygroscopicity .

Q. How should researchers design initial bioactivity screening assays for this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) using spectrophotometric methods. Cell-based viability assays (MTT or resazurin) can evaluate cytotoxicity. Dose-response curves (1 nM–100 µM) and positive controls (e.g., known inhibitors) are critical for validating activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address instability of intermediates during synthesis?

- Methodological Answer : Unstable intermediates (e.g., thiadiazole-carboxamides) require controlled temperatures (0–5°C) and inert atmospheres (N₂/Ar). Use stabilizing agents like trifluoroacetic acid (TFA) during coupling reactions. Real-time monitoring via Thin-Layer Chromatography (TLC) or inline IR spectroscopy helps track reaction progress and minimize degradation .

Q. What experimental designs are suitable for evaluating environmental fate and biodegradation pathways?

- Methodological Answer : Follow OECD guidelines for abiotic degradation (hydrolysis, photolysis) and soil/water partitioning studies. Use LC-MS/MS to quantify parent compounds and metabolites. Split-plot designs with environmental variables (pH, temperature, microbial activity) can model degradation kinetics .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Conduct meta-analysis of dose-response curves, assay conditions (e.g., buffer pH, incubation time), and cell lines used. Reproduce experiments with standardized protocols (e.g., fixed ATP concentration in kinase assays). Statistical tools like ANOVA or Bayesian inference identify confounding variables .

Q. What strategies are effective for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation. Lyophilization or storage in amber vials under argon minimizes photolytic/hydrolytic degradation. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions affecting shelf life .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。